![molecular formula C7H6BBrO3 B1441401 3-Bromo-2-formylphenylboronic acid CAS No. 928048-12-8](/img/structure/B1441401.png)
3-Bromo-2-formylphenylboronic acid
Overview
Description
3-Bromo-2-formylphenylboronic acid is a chemical compound with the molecular weight of 228.84 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-formylphenylboronic acid is1S/C7H6BBrO3/c9-7-3-1-2-6 (8 (11)12)5 (7)4-10/h1-4,11-12H
. This indicates the presence of carbon ©, hydrogen (H), boron (B), bromine (Br), and oxygen (O) atoms in the molecule. Physical And Chemical Properties Analysis
3-Bromo-2-formylphenylboronic acid is a solid at room temperature . It has a molecular weight of 228.84 and is typically stored at temperatures between 2-8°C .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
3-Bromo-2-formylphenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating biaryl compounds. These compounds are essential in pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a partner for cross-coupling with various halides or triflates, providing a pathway to synthesize complex aromatic compounds .
Protodeboronation Studies
This compound is also used in studying protodeboronation processes. Protodeboronation is a critical step in organic synthesis when removing the boron group is necessary after it has served its purpose. Understanding this process is vital for developing new synthetic methods and for the preparation of molecules like δ-®-coniceine and indolizidine 209B .
Inhibitors of Serine Protease and Kinase Enzymes
In the medical field, phenyl boronic acids, including 3-Bromo-2-formylphenylboronic acid , are used as inhibitors of serine protease and kinase enzymes. These enzymes are involved in the growth, progression, and metastasis of tumor cells, making boronic acids potential candidates for cancer therapy .
Boron Neutron Capture Therapy (BNCT)
3-Bromo-2-formylphenylboronic acid: may be utilized in the development of agents for Boron Neutron Capture Therapy, a type of cancer treatment that selectively destroys tumor cells without harming the surrounding healthy tissue. The boron compounds are designed to accumulate in tumor cells and are then irradiated with neutrons, leading to cell death .
Organic Electronics
Derivatives of phenyl boronic acids are useful in the field of organic electronics. They can be incorporated into organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems. This application is crucial for the advancement of flexible and lightweight electronic devices.
Molecular Recognition
The specific interactions between boronic acids and certain molecules can be exploited in molecular recognition. This property allows for the design of sensors or targeted drug delivery systems. By recognizing and binding to specific biological markers, these compounds can be used for diagnostic or therapeutic purposes.
Safety and Hazards
3-Bromo-2-formylphenylboronic acid is classified as a Category 5 acute toxicity substance and a Category 2B eye irritant . It may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
(3-bromo-2-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEUTZBZXUBAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283457 | |
Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
928048-12-8 | |
Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928048-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001283457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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